2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide 2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide
Brand Name: Vulcanchem
CAS No.: 932999-19-4
VCID: VC6686074
InChI: InChI=1S/C14H16N4OS/c1-2-11(10-6-4-3-5-7-10)12(19)15-13-16-17-14-18(13)8-9-20-14/h3-7,11H,2,8-9H2,1H3,(H,15,16,19)
SMILES: CCC(C1=CC=CC=C1)C(=O)NC2=NN=C3N2CCS3
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37

2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide

CAS No.: 932999-19-4

Cat. No.: VC6686074

Molecular Formula: C14H16N4OS

Molecular Weight: 288.37

* For research use only. Not for human or veterinary use.

2-phenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide - 932999-19-4

Specification

CAS No. 932999-19-4
Molecular Formula C14H16N4OS
Molecular Weight 288.37
IUPAC Name N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenylbutanamide
Standard InChI InChI=1S/C14H16N4OS/c1-2-11(10-6-4-3-5-7-10)12(19)15-13-16-17-14-18(13)8-9-20-14/h3-7,11H,2,8-9H2,1H3,(H,15,16,19)
Standard InChI Key NVAAZSIUNLWCAM-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)NC2=NN=C3N2CCS3

Introduction

Synthesis Steps:

  • Formation of Heterocyclic Rings: This typically involves the reaction of appropriate precursors to form the triazole and thiazole rings.

  • Coupling Reactions: The formed rings are then coupled with other functional groups, such as phenyl groups, using appropriate coupling agents.

  • Amidation: The final step often involves the formation of an amide bond to complete the desired structure.

Biological Activities

Compounds with triazole and thiazole rings have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, triazolo[3,4-b] thiadiazole derivatives have been evaluated against the urease enzyme .

Biological Evaluation:

  • In Vitro Studies: These involve testing the compounds against specific enzymes or cell lines to assess their activity.

  • In Vivo Studies: Further evaluation in animal models to assess efficacy and safety.

Chemical Characterization

The structure of such compounds is typically confirmed using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.

Characterization Data:

TechniqueInformation Provided
NMRMolecular structure
MSMolecular weight
IRFunctional groups

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